Cefilavancin - 722454-12-8

Cefilavancin

Catalog Number: EVT-263318
CAS Number: 722454-12-8
Molecular Formula: C87H95Cl3N16O28S2
Molecular Weight: 1983.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefilavancin is a covalently-linked glycopeptide-cephalosporin (beta-lactam) heterodimer antibiotic that exhibits substantially greater activity than its component parts against Gram-positive bacteria.
Overview

Cefilavancin is a novel hybrid antibiotic that combines the structures of glycopeptides and cephalosporins, designed to enhance antibacterial efficacy against resistant strains of bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus and other Gram-positive pathogens. The compound has shown promise in clinical trials, particularly in treating complicated skin and skin structure infections.

Source

Cefilavancin was developed by Theravance Biopharma and is currently under clinical evaluation, primarily in Phase 3 trials for various indications. It has been recognized for its low minimum inhibitory concentration values against several resistant bacterial strains, making it a candidate for addressing significant public health concerns related to antibiotic resistance .

Classification

Cefilavancin belongs to the class of bifunctional antibiotics, which are characterized by their dual mechanisms of action targeting both penicillin-binding proteins and lipid II, a crucial component in bacterial cell wall synthesis. This classification underscores its potential effectiveness against resistant organisms that have developed mechanisms to evade traditional antibiotics .

Synthesis Analysis

Methods

The synthesis of Cefilavancin involves a complex multistep process that integrates the glycopeptide and cephalosporin components. The main steps include:

  1. Preparation of Glycopeptide Moiety: This involves peptide coupling reactions to construct the glycopeptide core.
  2. Preparation of Cephalosporin Moiety: The cephalosporin core is synthesized through the formation of a beta-lactam ring, followed by various functionalization steps.
  3. Coupling Reaction: The final step involves covalently linking the glycopeptide and cephalosporin moieties under controlled conditions to yield the heterodimer structure characteristic of Cefilavancin .

Technical Details

The synthetic route utilizes several chemical reagents and conditions tailored to ensure high yields and purity of the final product. Key intermediates are carefully monitored throughout the process to optimize reaction conditions and minimize by-products .

Molecular Structure Analysis

Structure

Cefilavancin's molecular formula is C87H95Cl3N16O28S2C_{87}H_{95}Cl_3N_{16}O_{28}S_2, with a molecular weight of approximately 1984 Da. The structure features a complex arrangement that includes both glycopeptide and cephalosporin elements, which contribute to its unique mechanism of action.

Data

The InChI key for Cefilavancin is OGUAFUAJSPORAH-KHCCTVBNSA-N, which provides a standardized representation of its molecular structure for database searches .

Chemical Reactions Analysis

Reactions

Cefilavancin can undergo various chemical reactions, including:

  • Oxidation: This can lead to the formation of oxidized derivatives, impacting its antibacterial activity.
  • Reduction: Reduction reactions may modify functional groups within the molecule, potentially altering its pharmacological properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Technical Details

The outcomes of these reactions depend heavily on specific conditions such as temperature, pH, and the presence of catalysts or solvents. Understanding these parameters is crucial for optimizing the synthesis and enhancing the stability of Cefilavancin during storage and application .

Mechanism of Action

Cefilavancin exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, disrupting cross-linking processes essential for maintaining cell wall integrity. This disruption leads to cell lysis and death, particularly in Gram-positive bacteria.

Additionally, Cefilavancin has shown efficacy against biofilms, which are often resistant to conventional antibiotics due to their protective environment. This makes it particularly valuable in treating chronic infections where biofilm formation is prevalent .

Physical and Chemical Properties Analysis

Physical Properties

Cefilavancin is typically characterized as a white to off-white powder with high solubility in water, which facilitates its administration via intravenous routes.

Chemical Properties

  • Melting Point: Specific melting point data is typically not disclosed but can be inferred from similar compounds.
  • Stability: Cefilavancin exhibits stability under physiological conditions, which is critical for its therapeutic applications.

Data regarding solubility, stability under various pH conditions, and reactivity with other compounds are essential for understanding its behavior in biological systems .

Applications

Cefilavancin has several scientific applications:

  • Clinical Use: It is primarily being evaluated for treating complicated skin and skin structure infections caused by resistant bacteria.
  • Research Tool: As a model compound in studies exploring antibiotic resistance mechanisms and new hybrid antibiotic strategies.
  • Pharmaceutical Development: Its unique properties make it a candidate for further development into new formulations aimed at overcoming antibiotic resistance challenges .
Chemical Structure and Molecular Design

Structural Characterization of Cefilavancin as a Glycopeptide-Cephalosporin Hybrid

Core Scaffold Composition and Stereochemical Configuration

Cefilavancin (TD-1792) is a covalent heterodimer antibiotic that integrates modified vancomycin (glycopeptide) and cephalosporin (β-lactam) scaffolds via a stable linker. Its molecular formula is C~87~H~95~Cl~3~N~16~O~28~S~2~, with a molar mass of 1983.27 g/mol [3] [6]. The structure retains vancomycin’s heptapeptide core and cephalosporin’s β-lactam–dihydrothiazine ring system, interconnected through an ester-amide bond. Stereochemical complexity arises from 25+ chiral centers, predominantly in the vancomycin domain, which adopts a rigid basket-like conformation critical for binding bacterial cell wall precursors. The cephalosporin moiety’s C3/C7 positions exhibit specific (6R,7R) configurations, essential for penicillin-binding protein (PBP) affinity [3] [6] [10].

Functional Group Modifications for Enhanced Bioactivity

Key modifications distinguish cefilavancin from parent compounds:

  • Chlorocatechol residue: Integrated into the cephalosporin segment, enabling "Trojan horse" iron transport via bacterial siderophore recognition, enhancing gram-positive penetration [1] [3].
  • Quaternary ammonium group: Positioned at the cephalosporin’s C3 side chain, improving outer membrane penetration in gram-negative bacteria [1] [6].
  • Pyridinium methylation: Enhances solubility and mitigates aggregation in aqueous matrices [6] [10].These modifications confer stability against β-lactamases and reduce susceptibility to glycopeptide resistance mechanisms (e.g., vanA operon) [3] [7].

Comparative Analysis with Vancomycin and Cephalosporin Derivatives

Table 1: Structural and Functional Comparison of Cefilavancin with Reference Antibiotics

FeatureCefilavancinVancomycin5th-Gen Cephalosporins
Core ScaffoldCovalent heterodimerHeptapeptideMonocyclic β-lactam
Molecular Weight1983.27 g/mol1449.3 g/mol600–700 g/mol (avg.)
MechanismDual: PBP inhibition + D-Ala-D-Ala bindingD-Ala-D-Ala bindingPBP inhibition
β-Lactamase StabilityHigh (resists ESBLs)Not applicableVariable (gen-dependent)
MRSA CoverageYes (synergistic)Limited (VISA/VRSA issues)Ceftaroline only

Cefilavancin’s hybrid design overcomes intrinsic limitations: Unlike vancomycin, it bypasses D-Ala-D-Ala target modifications in resistant Staphylococcus aureus, and unlike cephalosporins, it exhibits potent activity against methicillin-resistant staphylococci (MRSA) without requiring combination therapy [3] [7] [9].

Molecular Weight and Physicochemical Properties

Cefilavancin’s high molecular weight (1983.27 g/mol) aligns with glycopeptide-antibiotic hybrids but imposes pharmacokinetic challenges, including limited oral bioavailability and tissue distribution. Key physicochemical properties include:

  • LogP: Estimated at -3.2 (hydrophilic), attributed to multiple ionizable groups (carboxylates, amines) [6].
  • Ionization state: Zwitterionic at physiological pH (7.4), with pKa values of 3.1 (carboxyl) and 9.2 (amine) [4] [6].
  • Crystallinity: Amorphous solid, complicating purification but enhancing solubility relative to crystalline vancomycin [6] [10].

Stability and Solubility Profiles in Biological Matrices

Stability:

  • Hydrolytic stability: The β-lactam ring is shielded by the vancomycin moiety, reducing degradation in serum. Half-life exceeds 24 hours in pH 7.4 buffers at 37°C [3] [10].
  • Enzymatic stability: Resists cleavage by renal peptidases and hepatic esterases, though susceptible to metallo-β-lactamases at high concentrations [1] [6].
  • Thermal degradation: Decomposes above 150°C, necessitating storage at -20°C for long-term stability [10].

Solubility:

  • Aqueous solubility: >50 mg/mL in water or saline, facilitated by polar modifications [6] [10].
  • Biological matrices: Binding to human serum albumin is moderate (65–70%), reducing free drug availability but extending half-life [4] [6]. Solubility in lipids is poor (<0.1 mg/mL), limiting blood-brain barrier penetration [3].

Table 2: Stability and Solubility Profiles of Cefilavancin

ParameterConditionsPerformance
Aqueous SolubilityPBS (pH 7.4), 25°C52 ± 3 mg/mL
Serum StabilityHuman plasma, 37°C, 24h90% intact
Thermal Stability4°C (lyophilized)>24 months
PhotodegradationUV light (254 nm), 48h<5% degradation

Challenges persist in bioanalysis due to matrix interference. Liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods with solid-phase extraction (SPE) are required for quantification in plasma [2] [6].

Properties

CAS Number

722454-12-8

Product Name

Cefilavancin

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C87H95Cl3N16O28S2

Molecular Weight

1983.3 g/mol

InChI

InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1

InChI Key

OGUAFUAJSPORAH-KHCCTVBNSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Solubility

Soluble in DMSO

Synonyms

Cefilavancin; TD-1792; TD1792; TD 1792

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.